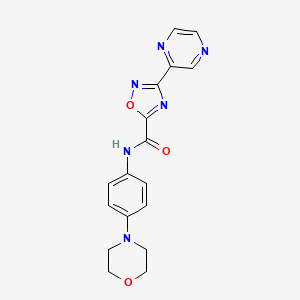
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide” typically involves multiple steps, including the formation of the pyrazole, piperidine, and pyrimidine rings. The process may start with the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the formation of the pyrimidine ring and the coupling of all three rings to form the target compound. Reaction conditions may include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.
化学反応の分析
Types of Reactions
“N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.
科学的研究の応用
Chemistry
In chemistry, “N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its heterocyclic rings could enable it to bind to specific targets, making it a candidate for drug discovery or biochemical assays.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents for various diseases.
Industry
In industrial applications, “this compound” could be used in the production of specialty chemicals or advanced materials. Its unique properties may make it suitable for use in coatings, adhesives, or other high-performance products.
作用機序
The mechanism of action of “N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites or allosteric sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist, thereby influencing cellular signaling pathways.
DNA/RNA Binding: The compound may interact with nucleic acids, affecting processes such as transcription or translation.
類似化合物との比較
Similar Compounds
Similar compounds to “N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide” include other heterocyclic compounds with pyrazole, piperidine, and pyrimidine rings. Examples include:
- N-(1-(5-phenyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
- N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
Uniqueness
The uniqueness of “this compound” lies in its specific combination of heterocyclic rings and functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(2,4-dioxopyrimidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c25-16(5-9-24-10-6-17(26)20-18(24)27)19-13-3-7-23(8-4-13)15-11-14(21-22-15)12-1-2-12/h6,10-13H,1-5,7-9H2,(H,19,25)(H,21,22)(H,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUGJHBQUAKZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2803361.png)
![Methyl 6-{[4-(4-acetylphenyl)piperazin-1-yl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2803366.png)
![N-(5-chloro-2-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2803368.png)

![N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2803370.png)
![N-isopropyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2803371.png)
![N-tert-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2803374.png)
![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2803375.png)
![2-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2803376.png)


![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2803379.png)
![(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid](/img/structure/B2803381.png)
